1-(3-Amino-2-ethylphenyl)-3-bromopropan-1-one
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Overview
Description
1-(3-Amino-2-ethylphenyl)-3-bromopropan-1-one is an organic compound that features both an amino group and a bromine atom attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-2-ethylphenyl)-3-bromopropan-1-one typically involves the bromination of a precursor compound followed by the introduction of the amino group. One common method involves the bromination of 3-ethylphenylpropan-1-one using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 3-bromo-2-ethylphenylpropan-1-one is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-2-ethylphenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Coupling Reactions: The amino group can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Sodium hydroxide or other strong bases can be used to facilitate the substitution of the bromine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions would yield 1-(3-Amino-2-ethylphenyl)-3-hydroxypropan-1-one, while reduction with sodium borohydride would produce 1-(3-Amino-2-ethylphenyl)-3-propanol .
Scientific Research Applications
1-(3-Amino-2-ethylphenyl)-3-bromopropan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used to investigate the effects of brominated and aminated aromatic compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-ethylphenyl)-3-bromopropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Aminopyridine: Similar in having an amino group attached to an aromatic ring, but differs in the presence of a pyridine ring instead of a phenyl ring.
3-Bromo-4-phenylpentanoic acid: Similar in having a bromine atom attached to an aromatic ring, but differs in the presence of a carboxylic acid group instead of an amino group.
Properties
Molecular Formula |
C11H14BrNO |
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Molecular Weight |
256.14 g/mol |
IUPAC Name |
1-(3-amino-2-ethylphenyl)-3-bromopropan-1-one |
InChI |
InChI=1S/C11H14BrNO/c1-2-8-9(11(14)6-7-12)4-3-5-10(8)13/h3-5H,2,6-7,13H2,1H3 |
InChI Key |
WLGGRFWTBRDLGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1N)C(=O)CCBr |
Origin of Product |
United States |
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